molecular formula C18H21NO5 B291256 N,2-bis(3,4-dimethoxyphenyl)acetamide

N,2-bis(3,4-dimethoxyphenyl)acetamide

Cat. No.: B291256
M. Wt: 331.4 g/mol
InChI Key: PGVZNQXJPTVWCO-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic name N,2-bis(3,4-dimethoxyphenyl)acetamide reflects its acetamide core substituted at the nitrogen and α-carbon positions with 3,4-dimethoxyphenyl groups. According to IUPAC rules, the numbering prioritizes the acetamide chain, with methoxy groups at the 3- and 4-positions on both aromatic rings.

Molecular Formula and Weight Analysis

The compound has the molecular formula C₁₈H₂₁NO₅ , calculated as follows:

  • Carbon (C): 18 × 12.01 = 216.18
  • Hydrogen (H): 21 × 1.01 = 21.21
  • Nitrogen (N): 1 × 14.01 = 14.01
  • Oxygen (O): 5 × 16.00 = 80.00
    Total molecular weight: 331.40 g/mol.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray studies reveal a monoclinic lattice with the space group C2/c and the following parameters:

Parameter Value
Unit cell (a, b, c) 23.188 Å, 7.982 Å, 20.600 Å
β angle 119.696°
Volume (V) 3312.1 ų
Z (molecules/unit) 8
Density (ρ) 1.327 g/cm³

The crystal packing is stabilized by N–H···O hydrogen bonds (2.89–3.12 Å) and π-π stacking between aromatic rings (3.45 Å interplanar distance).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 300 MHz):
    • δ 6.85–7.40 (m, 8H, aromatic H)
    • δ 3.85 (s, 12H, OCH₃)
    • δ 3.45 (s, 2H, CH₂)
    • δ 2.10 (s, 3H, COCH₃).
  • ¹³C NMR (CDCl₃, 75 MHz):
    • δ 170.2 (C=O), 149.1–112.4 (aromatic C), 56.1 (OCH₃), 40.3 (CH₂), 22.8 (COCH₃).
Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3270 (N–H stretch),
  • 1655 (C=O stretch),
  • 1510 (C–C aromatic),
  • 1250 (C–O methoxy).
Mass Spectrometry (MS)
  • EI-MS (m/z): 331 [M⁺], 316 [M⁺–CH₃], 288 [M⁺–COCH₃].
  • HRMS: Calculated for C₁₈H₂₁NO₅: 331.1420; Found: 331.1415.

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

N,2-bis(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H21NO5/c1-21-14-7-5-12(9-16(14)23-3)10-18(20)19-13-6-8-15(22-2)17(11-13)24-4/h5-9,11H,10H2,1-4H3,(H,19,20)

InChI Key

PGVZNQXJPTVWCO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

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